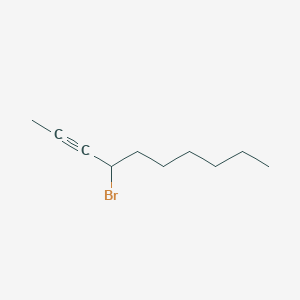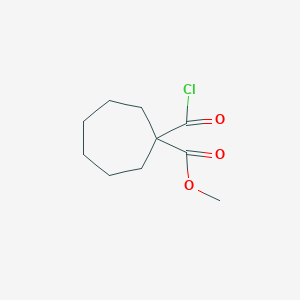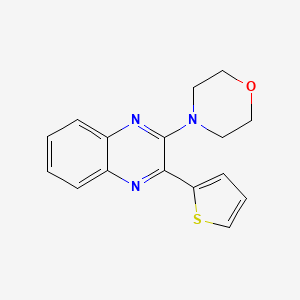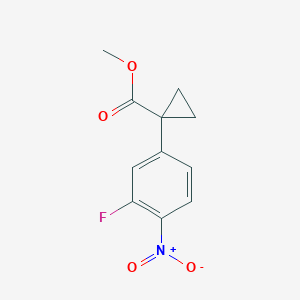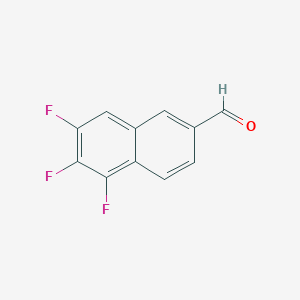
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.
Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.
Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.
Propiedades
Número CAS |
827324-23-2 |
|---|---|
Fórmula molecular |
C14H15BrO4 |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate |
InChI |
InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3 |
Clave InChI |
HTHLCCTXQRTGPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
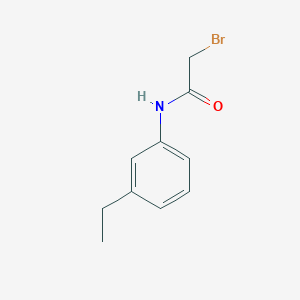
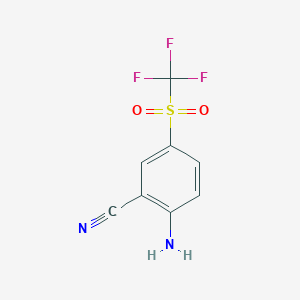
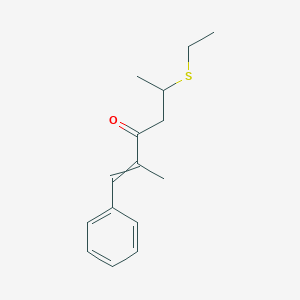
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
